molecular formula C15H16O4 B026933 Cedrelopsin CAS No. 19397-28-5

Cedrelopsin

Cat. No.: B026933
CAS No.: 19397-28-5
M. Wt: 260.28 g/mol
InChI Key: IIEIJMSDKBAFFP-UHFFFAOYSA-N
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Description

Cedrelopsin is a naturally occurring prenylated coumarin compound, primarily isolated from the bark of Cedrelopsis grevei. This compound belongs to the class of phenylpropanoids and is known for its diverse biological activities, including antioxidant, hepatoprotective, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cedrelopsin can be synthesized through a domino Wittig reaction, followed by deprenylation, intramolecular prenylation, and cyclization . The reaction conditions typically involve the use of organic solvents and specific catalysts to facilitate the formation of the coumarin ring structure.

Industrial Production Methods: Industrial production of this compound involves extracting the heartwood of red cone wood using water or organic solvents. The extract is then purified through crystallization, washing, and drying processes . This method ensures the efficient isolation of this compound in large quantities suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: Cedrelopsin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to introduce oxygen functionalities into the this compound molecule.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the compound.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles to replace specific atoms or groups in the this compound structure.

Major Products: The major products formed from these reactions include various derivatives of this compound with enhanced or modified biological activities. These derivatives are crucial for studying the compound’s potential therapeutic applications .

Scientific Research Applications

Cedrelopsin has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Cedrelopsin is unique among prenylated coumarins due to its specific structure and biological activities. Similar compounds include:

This compound’s uniqueness lies in its combination of antioxidant, hepatoprotective, and anticancer activities, making it a valuable compound for various scientific research and industrial applications.

Properties

IUPAC Name

7-hydroxy-6-methoxy-8-(3-methylbut-2-enyl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O4/c1-9(2)4-6-11-14(17)12(18-3)8-10-5-7-13(16)19-15(10)11/h4-5,7-8,17H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIEIJMSDKBAFFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=CC(=C1O)OC)C=CC(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the potential mechanism of action for Cedrelopsin and how does it affect cell division?

A1: While the exact mechanism remains under investigation, research suggests that this compound, along with the structurally similar compound Dehydrogeijerin, disrupts cell division by interfering with the formation of mitotic spindles. [] These structures are crucial for proper chromosome segregation during mitosis. Interestingly, unlike some anti-cancer compounds, this compound doesn't seem to directly bind to microtubules (the building blocks of mitotic spindles). [] Instead, the formation of abnormal mitotic spindles after this compound treatment resembles the effects observed with mitotic kinase inhibitors, suggesting that this compound may target these enzymes. [] Specifically, Polo-like kinase 1 (PLK1) and cyclin-dependent kinase 1 (CDK1) are being investigated as potential targets. []

Q2: Which cancer cell lines have shown sensitivity to this compound and what is the range of its antiproliferative activity?

A2: this compound has demonstrated antiproliferative activity against HeLa (cervical cancer) and PC-3 (prostate cancer) cell lines. [] In HeLa cells, this compound exhibits an IC50 value of 7.8 µM, while in PC-3 cells, the IC50 is 27.8 µM. [] This suggests that this compound might be more potent against certain cancer types.

Q3: From which natural sources can this compound be isolated?

A4: this compound has been isolated from several plant species. It was initially identified in the Mountain torchwood (Amyris madrensis) as part of research focusing on plants with potential anti-cancer properties. [] It has also been found in Flindersia brayleyana, a species known to be rich in coumarins, [] and in Melicope borbonica, a medicinal plant traditionally used for wound healing. [] Interestingly, this compound has been identified in Artemisia capillaris, a herb used in Chinese medicine for liver ailments, marking the first report of this compound in the species. [, ]

Q4: What are the traditional medicinal uses of plants containing this compound?

A5: While specific traditional uses for this compound itself are not extensively documented, plants from which it has been isolated have a history of medicinal applications. For example, Melicope borbonica, a source of this compound, is traditionally employed for wound healing and other ailments on Réunion Island. [] This suggests that this compound, along with other bioactive compounds present in these plants, might contribute to their therapeutic properties.

Q5: What is the significance of domino reactions in the synthesis of this compound?

A6: Domino reactions have proven valuable in achieving a more efficient and regioselective synthesis of this compound. [] This approach allows for the sequential formation of multiple bonds in a single reaction vessel, simplifying the synthetic procedure and potentially increasing the overall yield. This method highlights the potential of utilizing domino reactions in natural product synthesis, especially for complex molecules like this compound.

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